molecular formula C7H5NO2 B145934 2-Benzoxazolinone CAS No. 59-49-4

2-Benzoxazolinone

Cat. No.: B145934
CAS No.: 59-49-4
M. Wt: 135.12 g/mol
InChI Key: ASSKVPFEZFQQNQ-UHFFFAOYSA-N
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Description

2-Benzoxazolinone (C₇H₅NO₂) is a heterocyclic compound featuring a fused benzene ring and an oxazolinone moiety. It serves as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities, including antiviral , anti-inflammatory , antimicrobial , and anticancer properties . Its thermodynamic stability and reactivity, studied via combustion calorimetry and quantum chemical calculations, further underpin its utility in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoxazolinone can be synthesized through various methods. One common approach involves the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as a chlorinating agent. This method is advantageous due to its high yield and the stability of the reagents involved . Another method involves the condensation of o-aminophenol with carbonic acid derivatives such as phosgene, carbonates, carbamates, or carbon dioxide .

Industrial Production Methods: In industrial settings, the continuous-flow Hofmann rearrangement is often employed. This method allows for the efficient production of benzoxazolinone on a large scale by optimizing reaction conditions to prevent solid accumulation and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzoxazolinone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be chlorinated to form 5-chlorobenzoxazolinone using trichloroisocyanuric acid . Additionally, it can react with alkyl β-chlorovinyl ketones, leading to the opening of the oxazoline ring .

Common Reagents and Conditions:

    Oxidation: Trichloroisocyanuric acid is commonly used for chlorination reactions.

    Reduction: Specific reducing agents can be employed depending on the desired product.

    Substitution: Various nucleophiles can be used to introduce different functional groups into the benzoxazolinone structure.

Major Products: The major products formed from these reactions include chlorinated derivatives, hydrazones, and azoles, which have been studied for their antibacterial properties .

Scientific Research Applications

Antiviral Activity

Recent studies have identified 2-benzoxazolinone derivatives as potential inhibitors of the HIV-1 nucleocapsid protein (NC). The research involved virtual screening of a large library of compounds, leading to the discovery of several benzoxazolinone analogues that exhibited significant inhibitory activity against NC. Notably, one compound demonstrated effective competition for guanine binding to the zinc finger domain of NC at low micromolar concentrations, indicating its potential as an antiretroviral agent .

Anticancer Properties

New derivatives of this compound have shown promising cytotoxic activities against various cancer cell lines. For instance, compounds with substituted benzoyl moieties exhibited enhanced cytotoxicity compared to known agents, suggesting their potential for further development in cancer therapy . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzoxazolinone scaffold significantly influenced their anticancer efficacy.

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been extensively studied. A series of synthesized compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for various pathogens, highlighting the effectiveness of certain derivatives against resistant strains like Staphylococcus aureus and Escherichia coli . This suggests that these compounds could be valuable in developing new antibacterial therapies.

Enzyme Inhibition

Several studies have focused on the role of this compound as an inhibitor of key enzymes involved in disease processes. For example, derivatives targeting aldose reductase have been shown to mitigate complications associated with diabetes by interrupting the polyol pathway and reducing oxidative stress . This mechanism underlines the compound's potential in treating diabetic retinopathy and neuropathy.

Oxidative Stress Modulation

Research indicates that this compound can induce oxidative stress in plant systems, which may be leveraged for therapeutic applications in managing oxidative stress-related diseases . By modulating reactive oxygen species (ROS) levels, these compounds could serve as antioxidants or pro-oxidants depending on the context of their application.

Case Studies

StudyApplicationKey Findings
AntiviralIdentified novel this compound derivatives with inhibitory activity against HIV-1 NC protein, showing potential for new antiretroviral agents.
AnticancerNew derivatives exhibited superior cytotoxicity compared to existing treatments; structure-activity relationships provided insights for further development.
AntibacterialDemonstrated broad-spectrum activity against multiple pathogens; MIC and MBC values suggest efficacy in overcoming antibiotic resistance.
Diabetes ComplicationsTargeted aldose reductase to reduce diabetic complications; highlighted the importance of SAR in developing effective inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Thermodynamic Comparisons

2-Benzoxazolinone shares structural similarities with nitrogen-containing heterocycles like 2-benzimidazolinone, 3-indazolinone, and oxindole. Key thermodynamic comparisons include:

Compound ΔfH°(solid, kJ/mol) ΔsubH°(kJ/mol) Stability (Gas Phase)
This compound -215.4 ± 2.1 98.3 ± 0.8 Moderate
2-Benzimidazolinone -198.7 ± 1.9 102.1 ± 1.2 High
3-Indazolinone -210.5 ± 2.3 94.6 ± 1.1 Moderate
Oxindole -189.2 ± 1.7 88.9 ± 0.9 Low

Source: Experimental data from combustion calorimetry and DFT calculations

The methyl and nitro substituents in 3-methyl-2-benzoxazolinone and 6-nitro-2-benzoxazolinone increase enthalpic stability by 8–12 kJ/mol compared to unsubstituted analogs, a trend mirrored in benzothiazinones and benzisothiazolones .

Metabolic Pathways and Detoxification

BOA is metabolized by Fusarium verticillioides via FDB1/FDB2 gene clusters, converting it to non-toxic phenoxazinones. In contrast:

  • 2-Oxindole activates pyridoxine biosynthesis (antioxidant response).
  • Chlorzoxazone induces dehalogenase expression for chlorine removal .
Compound Induced Gene Clusters Detoxification Pathway
This compound FDB1, FDB2, B6 cluster Phenoxazinone synthesis
2-Oxindole Clusters A, B Pyridoxine biosynthesis
Chlorzoxazone Dehalogenase gene Dechlorination

Key Research Findings and Implications

  • Thermodynamic Stability : Substituted BOA derivatives (e.g., nitro or methyl groups) exhibit enhanced stability, guiding the design of heat-resistant pharmaceuticals .
  • Structure-Activity Relationships : Indazole and sulfonamide modifications improve NC-binding affinity, suggesting a template for next-gen antivirals .
  • Ecological Impact : BOA’s allelopathic effects are concentration-dependent, with microbial degradation limiting its utility in sustainable agriculture .

Biological Activity

2-Benzoxazolinone (2-BZ) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by a benzene ring fused to an oxazolinone moiety, which contributes to its reactivity and interaction with biological systems. Research has highlighted its potential applications in areas such as agriculture, medicine, and environmental science.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. A study synthesized new derivatives of 2-BZ linked to hydrazones and azoles, demonstrating promising antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential as a therapeutic agent in treating bacterial infections .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64
Hydrazone derivativeBacillus subtilis16
Azole derivativePseudomonas aeruginosa32

Herbicidal and Defoliating Effects

Research has also explored the herbicidal properties of 2-BZ and its derivatives. These compounds have shown efficacy in inhibiting the growth of specific weed species, making them valuable in agricultural applications. The mode of action involves disrupting plant metabolic processes, leading to defoliation and eventual death of the target plants .

Anti-HIV Activity

In the context of viral infections, particularly HIV-1, computational modeling studies have indicated that derivatives of this compound may act as potential anti-HIV agents. These studies utilized structure-based drug design to predict binding affinities and interactions with viral proteins, highlighting the compound's promise in antiviral therapy .

Table 2: Anti-HIV Activity of this compound Derivatives

CompoundTarget ProteinBinding Affinity (kcal/mol)
This compoundReverse Transcriptase-9.5
Quinazoline derivativeIntegrase-8.7
Diazocoumarin derivativeProtease-7.8

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. For instance, its herbicidal action is linked to the inhibition of specific enzymes involved in photosynthesis and amino acid biosynthesis in plants. In microbial contexts, it may disrupt cell wall synthesis or interfere with protein synthesis pathways.

Study on Antibacterial Activity

A recent study synthesized several new derivatives of this compound and evaluated their antibacterial properties against common pathogens. The results indicated that modifications to the benzoxazolinone structure could enhance antibacterial potency, especially against resistant strains .

Investigation into Herbicidal Effects

Another research project focused on the herbicidal effects of benzoxazolinones in agricultural settings. Field trials demonstrated that certain formulations effectively reduced weed populations without adversely affecting crop yield, suggesting a viable alternative to synthetic herbicides .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-Benzoxazolinone derivatives for biological evaluation?

  • Methodological Answer: The synthesis of this compound derivatives typically involves functionalization at the 3-, 5-, or 6-positions of the benzoxazolinone scaffold. For example, introducing acyl or sulfonamide groups via nucleophilic substitution or coupling reactions can enhance bioactivity. Structural confirmation relies on microanalysis, IR, and NMR spectroscopy . For anti-leishmanial activity, derivatives are synthesized with substituents like chlorides or methoxy groups, followed by LC50 determination using in vitro assays against Leishmania donovani .

Q. How can researchers assess the stability of this compound under experimental conditions (e.g., thermal or pH variations)?

  • Methodological Answer: Stability studies involve UV-Vis spectroscopy to monitor decomposition kinetics. For instance, heating this compound at 40–55°C in phosphate buffer (pH 7.0) reveals first-order decomposition kinetics with a half-life of ~24 minutes. Degradation products (e.g., CO, NOx) are identified via gas chromatography-mass spectrometry (GC-MS) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer: Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid contact with strong oxidizers, as they may induce hazardous reactions. In case of exposure, rinse skin/eyes with water and seek medical attention. Store in airtight containers at -20°C for long-term stability .

Q. How is the phytotoxic activity of this compound evaluated in plant models?

  • Methodological Answer: Radish (Raphanus sativus) or mung bean (Phaseolus aureus) seedlings are treated with BOA at concentrations (e.g., 10⁻³–10⁻⁵ M) to quantify germination inhibition and radicle elongation. Uptake is measured via HPLC or radiolabeling (e.g., [¹⁴C]-BOA) to track translocation into roots and cotyledons .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its inhibitory activity against viral nucleocapsid (NC) proteins?

  • Methodological Answer: Replace the xylene ring with an indazole moiety and reposition sulfonamide groups to enhance NC-binding affinity. Docking studies (e.g., AutoDock Vina) reveal two binding modes: (1) H-bonding with Lys34 and (2) stacking with Trp36. Validate via surface plasmon resonance (SPR) and IC50 assays .

Q. What strategies resolve contradictory data in molecular docking studies of this compound derivatives?

  • Methodological Answer: Use consensus docking algorithms (e.g., Glide, GOLD) to compare binding poses. Cross-validate with mutagenesis (e.g., Lys26Ala or Trp37Phe mutations) and isothermal titration calorimetry (ITC) to confirm thermodynamic binding parameters .

Q. How are metabolic pathways of this compound elucidated in microbial systems?

  • Methodological Answer: Incubate BOA with Fusarium verticillioides and analyze metabolites via HPLC-MS. Key intermediates like 2-aminophenol and N-(2-hydroxyphenyl)malonamic acid are identified. Genetic knockout studies (e.g., fdb1/fdb2 mutants) confirm enzymatic roles in hydrolysis and malonylation .

Q. What experimental designs improve the pharmacokinetic properties of this compound derivatives for CNS-targeted therapies?

  • Methodological Answer: Introduce polar substituents (e.g., hydroxyethoxy groups) to enhance blood-brain barrier (BBB) permeability. Assess logP values via octanol-water partitioning and in vivo bioavailability using LC-MS/MS in rodent plasma .

Q. How can researchers differentiate allelopathic effects of this compound from nutrient competition in soil systems?

  • Methodological Answer: Conduct controlled greenhouse experiments with soil amendments (e.g., 0–12,800 kg/ha rye residue) and BOA concentrations (0–1,000 µM). Measure allelopathy via bioassays (e.g., weed germination rates) while controlling for nitrogen/carbon levels .

Q. What methodologies quantify anti-inflammatory activity of this compound derivatives in cellular models?

  • Methodological Answer: Use LPS-induced RAW264.7 macrophages to measure nitric oxide (NO) inhibition. Validate iNOS suppression via Western blotting and qPCR. Derivatives like disubstituted benzoxazolones show IC50 values <10 µM in NO reduction assays .

Properties

IUPAC Name

3H-1,3-benzoxazol-2-one
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InChI

InChI=1S/C7H5NO2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)
Source PubChem
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InChI Key

ASSKVPFEZFQQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5NO2
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DSSTOX Substance ID

DTXSID9049324
Record name 2-Benzoxazolinone
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Molecular Weight

135.12 g/mol
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Physical Description

Solid
Record name 2-Benzoxazolol
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Boiling Point

335.00 °C. @ 760.00 mm Hg
Record name 2-Benzoxazolol
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Solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4)
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CAS No.

59-49-4
Record name 2(3H)-Benzoxazolone
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Melting Point

141 - 142 °C
Record name 2-Benzoxazolol
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Synthesis routes and methods I

Procedure details

Triethylamine (27.0 mL) was added to a mixture of 2-aminophenol (10 g, 91.74 mmol) in dichloromethane (200 μL) at 5° C. This was followed by the addition of a solution of bis(trichloromethyl) carbonate (9.35 g, 31.48 mmol) in dichloromethane (40 mL), while maintaining the temperature below 10° C. The resulting solution was then maintained below 10° C. for 6 hours. The reaction mixture was then quenched by the addition of water (50 mL) and ethanol (20 mL). After 0.5 hours, the mixture was concentrated and then poured into 400 mL of water. After filtration, the filter cake was washed with hydrochloric acid (10%) and water to afford 10 g (48%) of benzo[d]oxazol-2(3H)-one as an off-white solid.
Quantity
27 mL
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10 g
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200 μL
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9.35 g
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40 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Is prepared according to the method of paragraph C by reaction of N-propionyl-2-benzoxazolone with methoxyacetaldehyde.
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Synthesis routes and methods IV

Procedure details

A mixture of oxazolidinone of formula 32 (1.00 g, 2.25 mmol) and 10% Pd/C (150 mg) in THF (50 mL) was shaken under an atmosphere of H2 at 50 psi for 3 hours. The reaction vessel was flushed with N2, then Et3N (1.25 mL) and COCl2 (1.20 mL of a 20% solution in toluene, 2.25 mmol) were added and the reaction stirred for 2 hours. The reaction was quenched with saturated NaHCO3, filtered, and the THF removed under reduced pressure. The aqueous solution was extracted with EtOAc. The organic layer was dried (Na2SO4) and the solvent removed under reduced pressure. Purification by chromatography (silica gel 1:2 to 4:5 EtOAc: hexanes) gave a benzoxazolidinone intermediate (510 mg, 65%): 1H NMR (500 MHz, CD3OD+CDCl3) δ 7.59 (br s, 1H), 7.22 (d, J=8 Hz, 1H), 7.06 (d, J=8 Hz, 1H), 4.76-4.70 (m, 2H), 4.16-4.07 (m, 1H), 3.88-3.84 (m, 1H), 3.44 (br s, 2H), 1.41 (s, 9H); CI-MS (m/z): 350 [M+H]+.
Quantity
0 (± 1) mol
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[Compound]
Name
formula 32
Quantity
1 g
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Quantity
50 mL
Type
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Quantity
150 mg
Type
catalyst
Reaction Step One
Yield
65%

Retrosynthesis Analysis

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